molecular formula C21H23N3O2S B2726027 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide CAS No. 932329-86-7

2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide

Cat. No.: B2726027
CAS No.: 932329-86-7
M. Wt: 381.49
InChI Key: QSAWPYJZEDLXSM-UHFFFAOYSA-N
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Description

This compound is a synthetic acetamide derivative featuring a 1-methylimidazole core substituted with a 4-methoxyphenyl group at the 5-position and a sulfanyl-linked acetamide moiety. The N-(2-phenylethyl) group distinguishes it from other structurally related compounds. Its molecular formula is C₂₁H₂₃N₃O₂S, with a molecular weight of 381.49 g/mol.

Properties

IUPAC Name

2-[5-(4-methoxyphenyl)-1-methylimidazol-2-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O2S/c1-24-19(17-8-10-18(26-2)11-9-17)14-23-21(24)27-15-20(25)22-13-12-16-6-4-3-5-7-16/h3-11,14H,12-13,15H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSAWPYJZEDLXSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CN=C1SCC(=O)NCCC2=CC=CC=C2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide typically involves multi-step organic synthesis. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can tolerate a variety of functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imidazole ring, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in the breakdown of neurotransmitters . This inhibition can lead to increased levels of neurotransmitters like serotonin, contributing to its antidepressant effects. Additionally, the compound may interact with serotonergic and nitric oxide pathways, further influencing its biological activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogues in Acetamide Derivatives

a. 2-((5-(4-Methoxyphenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-(thiazol-2-yl)acetamide (Compound 2)
  • Molecular Formula : C₂₀H₁₈N₄O₂S₂
  • Key Differences : Replaces the N-(2-phenylethyl) group with a thiazol-2-yl substituent.
  • Synthesis : Synthesized via nucleophilic substitution between 5-(4-methoxyphenyl)-1-phenylimidazole-2-thiol and 2-chloro-N-(thiazol-2-yl)acetamide under basic conditions .
  • Activity : Demonstrated moderate antimicrobial and anti-inflammatory effects in preliminary assays .
b. 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide
  • Molecular Formula : C₁₅H₁₅N₂O₂S
  • Key Differences : Lacks the imidazole ring; instead, it has a simpler sulfanyl-acetamide backbone.
  • Activity : Exhibited antimicrobial activity against Staphylococcus aureus and Escherichia coli, attributed to the amide and methoxyphenyl groups .
c. Methoxyacetyl Fentanyl (2-methoxy-N-phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]acetamide)
  • Molecular Formula : C₂₄H₃₀N₂O₂
  • Key Differences : Piperidine ring and phenyl groups enhance opioid receptor binding.
  • Regulatory Status : Classified as a controlled substance due to high μ-opioid receptor affinity .

Pharmacological and Biochemical Comparisons

Compound Target Activity Key Structural Features Bioactivity Data References
Target Compound Enzyme inhibition/antimicrobial Imidazole, 4-methoxyphenyl, phenylethyl Pending published data
Compound 2 (Thiazol derivative) Anti-inflammatory Thiazol, phenylimidazole IC₅₀ = 12 µM (COX-2 inhibition)
2-[(2-Aminophenyl)sulfanyl]... Antimicrobial Aminophenyl, methoxyphenyl MIC = 8 µg/mL (S. aureus)
Methoxyacetyl Fentanyl Opioid receptor agonist Piperidine, phenylethyl EC₅₀ = 0.3 nM (μ-opioid receptor)
Key Observations:

Imidazole vs. Piperidine Cores : The target compound’s imidazole ring may favor interactions with cytochrome P450 enzymes or kinases, contrasting with the piperidine-based opioid activity of fentanyl derivatives .

Substituent Effects: The N-(2-phenylethyl) group in the target compound could enhance lipophilicity and blood-brain barrier penetration compared to thiazol or aminophenyl variants .

Biological Activity

The compound 2-{[5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-yl]sulfanyl}-N-(2-phenylethyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

The compound's molecular formula is C21H23N3O2S, with a molecular weight of 381.5 g/mol. It features a complex structure that includes an imidazole ring, a methoxyphenyl group, and a phenylethyl acetamide moiety. The presence of the sulfur atom in the sulfanyl group is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H23N3O2S
Molecular Weight381.5 g/mol
LogP4.5852
Polar Surface Area41.568 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5

The biological activity of this compound can be attributed to its ability to interact with various biological targets, particularly in the context of antiviral and anticancer properties. Preliminary studies suggest that it may inhibit specific viral enzymes or cellular pathways crucial for viral replication.

Antiviral Activity

Research indicates that derivatives of imidazole compounds exhibit significant antiviral activity against various viruses, including coronaviruses. For instance, studies have shown that related compounds can inhibit the Middle East respiratory syndrome coronavirus (MERS-CoV) with IC50 values as low as 0.09 μM, suggesting a promising avenue for further exploration in the context of this compound .

Anticancer Potential

Imidazole derivatives are also known for their anticancer properties. The structural similarity of this compound to known anticancer agents suggests it may exhibit similar effects through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies and Research Findings

Several studies have explored the biological activity of related imidazole compounds, providing insights into the potential efficacy of this compound.

Study 1: Antiviral Efficacy

A study focusing on imidazole derivatives demonstrated that modifications at specific positions on the imidazole ring significantly influenced antiviral activity against MERS-CoV. The introduction of substituents such as methoxy groups enhanced inhibitory potency, indicating that similar modifications in our compound could yield favorable results .

Study 2: Cytotoxicity Assessment

In vitro assessments have shown that certain derivatives exhibit low cytotoxicity alongside their antiviral effects, which could be beneficial for therapeutic applications. The tested compounds had CC50 values exceeding 100 μM, indicating a favorable safety profile .

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